Direct Cell Surface HLA-Associated Presentation Confirmed by Tandem Mass Spectrometry on Primary CML Cells — KQSSKALQR vs. GFKQSSKAL
KQSSKALQR is the only b3a2 BCR-ABL junctional peptide for which direct cell-surface HLA-associated expression has been demonstrated on primary CML cells by tandem nanospray mass spectrometry [1]. In contrast, the closely related peptide GFKQSSKAL (HLA-B*08:01-restricted, also spanning the b3a2 junction) has only been noted in 'a single unpublished HLA-B8+ case' without formal publication of mass spectrometric confirmation on primary cells [2]. This represents the first and most definitive demonstration that any BCR-ABL junctional peptide is naturally processed and presented as a leukemia-specific immunogenic epitope on patient tumor cells [1].
| Evidence Dimension | Cell surface HLA-associated peptide presentation on primary CML cells |
|---|---|
| Target Compound Data | KQSSKALQR detected by tandem nanospray mass spectrometry on HLA-A*0301-transfected class I-negative CML cells AND on primary CML cells from HLA-A3-positive patients; CTL response to KQSSKALQR killed autologous CML cells |
| Comparator Or Baseline | GFKQSSKAL (same b3a2 junction origin, HLA-B*0801-restricted): only single unpublished HLA-B8+ case, no published mass spectrometry confirmation on primary CML cells |
| Quantified Difference | Published MS confirmation on primary cells: KQSSKALQR = Yes (n ≥ 2 patient samples); GFKQSSKAL = No published confirmation |
| Conditions | Tandem nanospray mass spectrometry of HLA class I eluates; CML cells from HLA-A3-positive patients; HLA-A*0301-transfected K562 cells (Clark et al., Blood 2001) |
Why This Matters
Natural processing and cell-surface presentation is a prerequisite for any peptide to serve as a genuine T-cell target in vivo; KQSSKALQR is the only b3a2 peptide with direct MS evidence meeting this criterion, making it indispensable for physiologically relevant immunomonitoring and vaccine studies.
- [1] Clark RE, Dodi IA, Hill SC, Lill JR, Aubert G, Macintyre AR, et al. Direct evidence that leukemic cells present HLA-associated immunogenic peptides derived from the BCR-ABL b3a2 fusion protein. Blood. 2001;98(10):2887-2893. PMID: 11698267. View Source
- [2] Rojas JM, Knight K, Wang L, Clark RE. BCR-ABL peptide vaccination in healthy subjects: Immunological responses are equivalent to those in chronic myeloid leukaemia patients. Leuk Res. 2011;35(3):369-372. (Confirms only a single unpublished HLA-B8+ case for GFKQSSKAL cell surface expression.) View Source
